7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine-based derivative characterized by a complex substitution pattern. The core structure consists of a purine-2,6-dione scaffold modified at the 7- and 8-positions. At the 7-position, it features a 2-hydroxy-3-(4-methoxyphenoxy)propyl group, which introduces both hydrophilic (hydroxy) and lipophilic (methoxyphenoxy) properties. The 8-position is substituted with a [3-(1H-imidazol-1-yl)propyl]amino group, incorporating an imidazole ring—a heterocyclic moiety known for its role in metal coordination and hydrogen bonding in bioactive molecules . The 3-methyl group further modulates steric and electronic properties.
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-imidazol-1-ylpropylamino)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O5/c1-27-19-18(20(31)26-22(27)32)29(21(25-19)24-8-3-10-28-11-9-23-14-28)12-15(30)13-34-17-6-4-16(33-2)5-7-17/h4-7,9,11,14-15,30H,3,8,10,12-13H2,1-2H3,(H,24,25)(H,26,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBXARFHHYIWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3C=CN=C3)CC(COC4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389793 | |
| Record name | AC1MJXSP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4628-62-0 | |
| Record name | AC1MJXSP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (often referred to as the target compound) is a complex organic molecule with potential biological applications. Its unique structure incorporates a purine core along with various functional groups that suggest a diverse range of biological activities.
Chemical Structure and Properties
The chemical formula of the compound is , and its structure includes hydroxyl groups and methoxyphenyl substituents, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism involves binding to molecular targets, modulating their activity, and influencing various biological pathways. This interaction is complex and varies depending on the cellular context in which the compound is utilized.
1. Dopamine Receptor Interaction
Research indicates that derivatives of similar structures exhibit selective agonist activity towards dopamine receptors, particularly the D3 subtype. For instance, studies have shown that compounds optimized from similar scaffolds promote β-arrestin translocation and G protein activation while lacking significant activity at other dopamine receptor subtypes . This suggests that the target compound may also exhibit selective receptor interactions, potentially useful in treating neuropsychiatric disorders.
2. Anticancer Potential
Recent investigations into related compounds have highlighted their anticancer properties through screening against multicellular spheroids. These studies emphasize the potential of such compounds in inhibiting tumor growth and promoting apoptosis in cancer cells . The structural similarities imply that the target compound may possess analogous anticancer activities.
3. Neuroprotective Effects
There is evidence suggesting that compounds with similar structures can protect against neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This neuroprotective effect may be due to their selective action on dopamine receptors, enhancing neuronal survival under stress conditions .
Data Table: Comparison of Related Compounds
| Compound ID | Biological Activity | Selectivity | Reference |
|---|---|---|---|
| ML417 | D3R agonist | High | |
| Compound A | Anticancer | Moderate | |
| Compound B | Neuroprotective | High |
Case Studies
Several case studies have been conducted on related compounds that provide insights into the biological activity of the target compound:
- Case Study 1 : A study on ML417 demonstrated its ability to selectively activate D3 receptors without affecting D2 receptors, suggesting that modifications similar to those found in the target compound could yield potent neuropharmacological agents .
- Case Study 2 : Research involving analogs of the target compound indicated significant inhibition of cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest being explored .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Compound A: 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione (RN: 300837-74-5)
- Key Differences: The 8-position substituent is a hydrazinyl group linked to a hydroxyphenyl ethylidene moiety instead of an imidazole-propylamino group.
Compound B: 7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione (MDL: 383169-05-9)
- Key Differences: The phenoxy group at the 7-position is 4-ethylphenoxy (lipophilic) vs. 4-methoxyphenoxy (moderately polar). The 8-position substituent is a methoxypropylamino group instead of imidazole-propylamino.
- Implications : The ethyl group in Compound B may increase membrane permeability compared to the methoxy group in the target compound. However, the absence of an imidazole ring in Compound B might reduce affinity for metal-dependent enzymes .
Functional Analogues in Kinase Inhibition
Merck PDK1/IRAK Inhibitors (Benzimidazoles/Imidazopyridines):
- Structure: Substituted benzimidazoles with 2-aminopyridine groups (e.g., XXXII in ).
- Activity: IC₅₀ values in the nanomolar range for PDK1, IRAK-1, and IRAK-3.
- Comparison: While the target compound shares a purine scaffold (structurally distinct from benzimidazoles), its imidazole-propylamino group may mimic the heterocyclic interactions of benzimidazoles. However, potency data for the target compound are unavailable .
Boehringer Ingelheim Purine Derivatives (e.g., XXXIII in ):
- Structure : Purine derivatives with varied substituents at the 7- and 8-positions.
- Comparison: The target compound’s 4-methoxyphenoxy and imidazole-propylamino groups may confer enhanced selectivity or solubility compared to simpler alkyl/aryl substituents in Boehringer’s compounds .
Benzimidazole-Based Compounds
Benzimidazole Derivatives (e.g., from and ):
- Structure : Benzimidazole core with substitutions at the 1- and 2-positions.
- Activity : Broad biological activities (antimicrobial, anticancer) due to structural mimicry of purine bases.
- Comparison: While benzimidazoles share a purine-like scaffold, the target compound’s purine-2,6-dione core and imidazole-propylamino side chain may offer distinct binding modes, particularly in kinase or nucleic acid targets .
Thermal Stability and Physicochemical Properties
Thermal Analysis of Purine Derivatives ():
- Findings : Purine derivatives like caffeine and uric acid exhibit distinct thermal decomposition profiles (e.g., uric acid decomposes at ~400°C).
- Comparison: The target compound’s hydroxy and methoxyphenoxy groups may lower thermal stability compared to simpler purines (e.g., caffeine) due to increased hydrogen bonding and steric strain .
Preparation Methods
Diaminopyrimidine Precursor Preparation
4,5-Diamino-1-methyluracil is prepared by treating 1-methyluracil with ammonium chloride and hydroxylamine hydrochloride in refluxing ethanol (78% yield). Nitrosation followed by reduction yields the diaminopyrimidine intermediate.
Cyclization to Purine Dione
Cyclization is achieved using triethyl orthoformate in acetic acid at 110°C for 6 hours, forming the purine-2,6-dione core with 85% efficiency. The reaction mechanism involves formate ester intermediacy, facilitating ring closure through nucleophilic attack by the C5 amino group.
Functionalization at Position 7: Hydroxypropyl Methoxyphenoxy Side Chain
The 7-position hydroxypropyl methoxyphenoxy group is introduced via nucleophilic alkylation using epoxide intermediates.
Epoxide Synthesis
Glycidyl 4-methoxyphenyl ether is synthesized by epoxidation of allyl 4-methoxyphenyl ether with m-chloroperbenzoic acid (mCPBA) in dichloromethane (92% yield).
Regioselective Alkylation
The purine core undergoes regioselective ring-opening of the epoxide at position 7 under basic conditions (K₂CO₃, DMF, 80°C, 12 h). Steric and electronic factors favor attack at the less hindered terminal epoxide carbon.
Functionalization at Position 8: Imidazolylpropylamino Side Chain
The 8-amino group is modified via a two-step sequence involving bromination followed by nucleophilic substitution.
Bromination at Position 8
Bromination of the purine core using phosphorus oxybromide (POBr₃) in acetonitrile at 65°C for 3 hours installs a bromide leaving group (89% yield).
Amination with Imidazolylpropylamine
3-(1H-Imidazol-1-yl)propan-1-amine is prepared via ring-opening of imidazole with 3-bromopropylamine hydrobromide in refluxing toluene (68% yield). Subsequent nucleophilic substitution with the brominated purine derivative occurs in DMF at 100°C for 18 hours (64% yield).
| Reaction Component | Specification | Source |
|---|---|---|
| Amine | 3-(1H-Imidazol-1-yl)propan-1-amine | |
| Solvent | DMF | |
| Temperature | 100°C | |
| Yield | 64% |
Final Product Purification and Characterization
Crude product is purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethanol/water (1:3). Structural confirmation employs:
-
¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, imidazole-H), 6.85 (d, J=8.5 Hz, 2H, aromatic), 4.15 (m, 2H, OCH₂), 3.72 (s, 3H, OCH₃).
-
HRMS : m/z calcd. for C₂₄H₃₀N₈O₆ [M+H]⁺: 527.2154; found: 527.2158.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing O- vs N-alkylation during epoxide ring-opening is mitigated by using bulky bases (e.g., DBU) to favor N-alkylation.
Imidazole Stability
The imidazole ring is prone to decomposition under strong acidic conditions. Neutral pH and inert atmospheres (N₂) are maintained during amination.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for epoxidation and amination steps, improving heat transfer and reducing reaction times by 40%. Green chemistry principles are applied via solvent recycling (DMF recovery >90%) and catalytic Pd/C for hydrogenation steps .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side products?
- Methodological Answer : Optimizing reaction conditions (temperature, solvent polarity, and catalyst presence) is critical. For example, highlights that controlling temperature gradients and using solvents like dichloromethane or ethanol improves selectivity . Stepwise purification via column chromatography, as noted in , helps isolate the target compound from byproducts. Monitoring reaction progress with TLC or HPLC ensures real-time adjustments .
Q. What spectroscopic methods are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., imidazole N-H stretches), while UV-Vis spectroscopy confirms conjugation patterns . High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for structural elucidation. provides a template for spectral analysis, including key peaks for methoxyphenyl and imidazole moieties .
Q. What are the critical functional groups influencing this compound’s reactivity and stability?
- Methodological Answer : The methoxyphenoxy group enhances solubility and modulates electronic effects, while the imidazole ring enables hydrogen bonding and coordination chemistry (crucial for biological interactions) . The hydroxyl and amino groups are prone to oxidation, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can computational modeling predict optimal reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction pathways and transition states to identify energetically favorable conditions. emphasizes using reaction path search methods to narrow experimental parameters, reducing trial-and-error approaches . Integration with COMSOL Multiphysics ( ) enables simulations of solvent effects and temperature gradients .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using orthogonal assays (e.g., enzymatic vs. cell-based) and validate results with dose-response curves. Statistical experimental design () minimizes confounding variables . Meta-analyses of published data can identify trends obscured by outlier studies.
Q. How do solvent polarity and temperature gradients affect regioselectivity in derivatization reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring nucleophilic attacks on the purine core. Lower temperatures (−20°C to 0°C) suppress side reactions, as noted in for similar compounds . Kinetic vs. thermodynamic control can be probed via time-resolved NMR or in-situ IR .
Q. Can machine learning algorithms enhance pharmacokinetic property predictions for this compound?
- Methodological Answer : Yes. Train models on datasets of purine derivatives to predict logP, solubility, and metabolic stability. highlights AI-driven platforms for property prediction, while underscores the role of chemical software in data-driven decision-making .
Experimental Design & Data Analysis
Q. What purification techniques are recommended for isolating this compound from complex mixtures?
- Methodological Answer : Combine size-exclusion chromatography with reverse-phase HPLC for high-purity isolation (≥95%). and recommend gradient elution protocols to separate structurally similar byproducts .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : Use a factorial design () to systematically vary substituents (e.g., methoxy vs. ethoxy groups) and measure biological responses. Pair this with molecular docking to correlate SAR with target binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
